

Comparative Analysis of SJ1008066 Cross-Reactivity

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | SJ1008066 | |
| Cat. No.: | B15544382 | Get Quote |

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This guide provides a comparative overview of the binding specificity and cross-reactivity profile of the therapeutic candidate **SJ1008066** against a panel of related and unrelated protein targets. The data presented herein is intended to guide researchers and drug development professionals in evaluating the selectivity of **SJ1008066**.

Quantitative Cross-Reactivity Profile

The binding affinity of **SJ1008066** and two alternative compounds (Alternative A and Alternative B) was assessed against its primary target and a panel of five closely related off-target proteins. The equilibrium dissociation constants (KD) were determined using Surface Plasmon Resonance (SPR). Lower KD values indicate a higher binding affinity.



| Target Protein | SJ1008066 (KD, nM) | Alternative A (KD, nM) | Alternative B (KD, nM) |
|------------------|-----------------------|------------------------|---------------------------|
| Primary Target X | 0.85 | 1.20 | 1.50 |
| Off-Target 1 | >10,000 | 850 | 1,200 |
| Off-Target 2 | 8,750 | 920 | 2,500 |
| Off-Target 3 | >10,000 | >10,000 | >10,000 |
| Off-Target 4 | 9,100 | 1,150 | 3,100 |
| Off-Target 5 | >10,000 | 760 | 980 |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

A detailed methodology was employed to determine the binding kinetics and affinity of **SJ1008066**.

- Immobilization: The ligand (Primary Target X and potential off-targets) was immobilized on a CM5 sensor chip via standard amine coupling chemistry to a density of approximately 2000 Resonance Units (RU).
- Analyte Preparation: **SJ1008066** and alternative compounds were prepared in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) at a series of concentrations ranging from 1 nM to 500 nM.
- Binding Measurement: The analyte series was injected over the sensor surface at a flow rate of 30 μ L/min for an association time of 180 seconds, followed by a dissociation phase of 300 seconds.
- Regeneration: The sensor surface was regenerated between cycles using an injection of 10 mM glycine-HCl at pH 2.5.
- Data Analysis: The resulting sensorgrams were processed and fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the

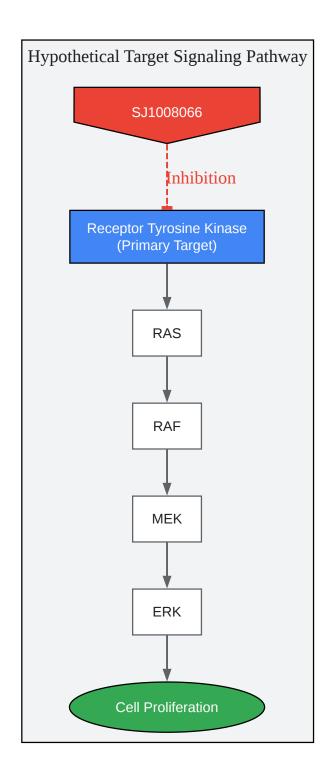


equilibrium dissociation constant (KD).

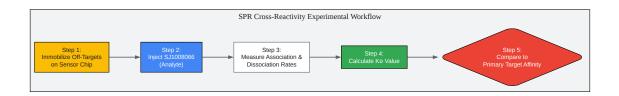
Visualizations

The following diagrams illustrate a hypothetical signaling pathway and the experimental workflow used for cross-reactivity screening.









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